
1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(221)heptan-2-ol is a bicyclic compound with a unique structure that includes a pyridyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]heptan-2-one and 2-pyridylmagnesium bromide.
Grignard Reaction: The key step involves a Grignard reaction where 2-pyridylmagnesium bromide reacts with bicyclo[2.2.1]heptan-2-one to form the desired product.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or other reduced forms.
Substitution: The pyridyl group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol involves its interaction with specific molecular targets and pathways. The pyridyl group in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Borneol: A bicyclic compound with a similar structure but without the pyridyl group.
Isoborneol: An isomer of borneol with similar properties.
Camphor: A bicyclic ketone with a similar framework but different functional groups.
Uniqueness
1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol is unique due to the presence of the pyridyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
84731-76-0 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC 名称 |
1,7,7-trimethyl-2-pyridin-2-ylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C15H21NO/c1-13(2)11-7-8-14(13,3)15(17,10-11)12-6-4-5-9-16-12/h4-6,9,11,17H,7-8,10H2,1-3H3 |
InChI 键 |
WUPYCTDTAKFJQT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=N3)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


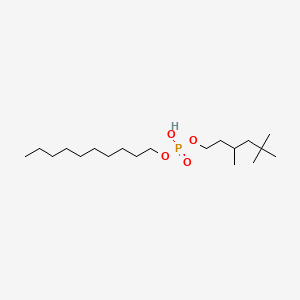
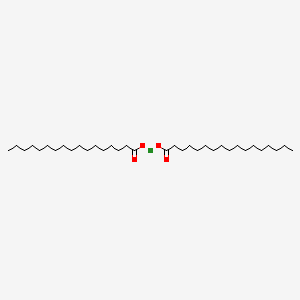
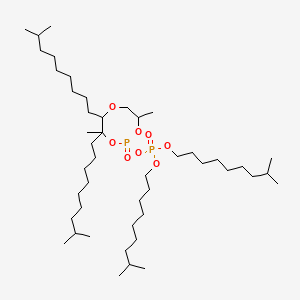
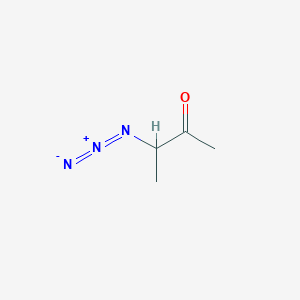
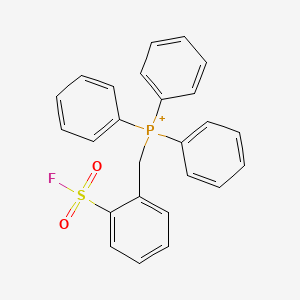

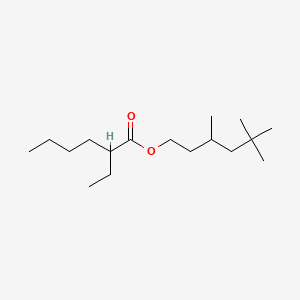
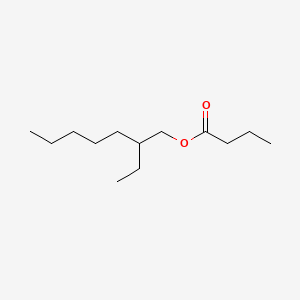

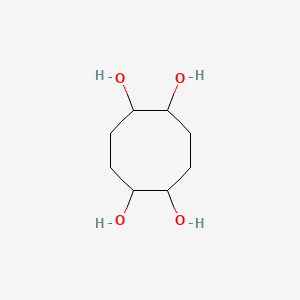
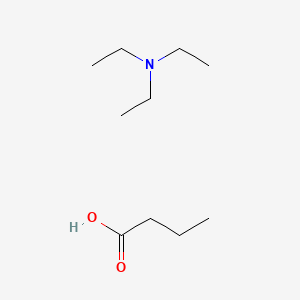
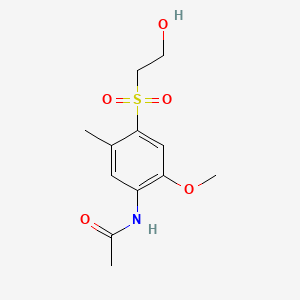

![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
